molecular formula C13H10Cl2N4O B5298142 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol

2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol

Cat. No. B5298142
M. Wt: 309.15 g/mol
InChI Key: XJDAMRMBKRZMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol, also known as BTA-DMH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol is not fully understood. However, studies have shown that 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in cell death. 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can also inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In photodynamic therapy, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can generate reactive oxygen species upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has been shown to have low toxicity in vitro and in vivo. However, studies have shown that 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can cause oxidative stress and DNA damage in cancer cells. 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has also been shown to inhibit the activity of some enzymes involved in cellular metabolism.

Advantages and Limitations for Lab Experiments

2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has several advantages for lab experiments, including its low toxicity, ability to selectively target cancer cells, and ease of synthesis. However, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol also has some limitations, including its limited solubility in water and potential for photodegradation.

Future Directions

There are several future directions for 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol research. One direction is to investigate the potential of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol as a photosensitizer for photodynamic therapy. Another direction is to study the mechanism of action of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol in more detail to better understand its effects on cancer cells. Additionally, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can be modified to improve its solubility and stability, which can enhance its potential for therapeutic applications.

Synthesis Methods

2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can be synthesized through a multistep process that involves the reaction of 4,6-dichloro-phenol with 1H-1,2,3-benzotriazole-4-carboxaldehyde, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has been studied for its potential applications in various fields, including cancer therapy, photodynamic therapy, and antimicrobial activity. In cancer therapy, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In photodynamic therapy, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can be used as a photosensitizer to selectively destroy cancer cells. In antimicrobial activity, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has been shown to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

2-[(2H-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4O/c14-8-4-7(13(20)9(15)5-8)6-16-10-2-1-3-11-12(10)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDAMRMBKRZMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)NCC3=C(C(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1H-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol

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